molecular formula C16H10Cl2N2O3 B10755759 3-[(3-Chloro-4-Hydroxyphenyl)amino]-4-(3-Chlorophenyl)-1h-Pyrrole-2,5-Dione

3-[(3-Chloro-4-Hydroxyphenyl)amino]-4-(3-Chlorophenyl)-1h-Pyrrole-2,5-Dione

Cat. No.: B10755759
M. Wt: 349.2 g/mol
InChI Key: YYGKSMKAYKZSBC-UHFFFAOYSA-N
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Description

SB-409514 is a small molecule inhibitor that has been studied for its potential therapeutic applications, particularly in the field of cancer research. It is known to interact with the first bromodomain of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression .

Preparation Methods

The synthesis of SB-409514 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research laboratories that develop them. the general approach involves the use of organic synthesis techniques, such as nucleophilic substitution, condensation reactions, and purification methods like chromatography .

Chemical Reactions Analysis

SB-409514 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: Nucleophilic substitution reactions are common, where specific substituents on the molecule can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

SB-409514 has been extensively studied for its applications in:

Mechanism of Action

SB-409514 exerts its effects by binding to the acetyl-lysine binding site of BRD4. This interaction prevents BRD4 from recognizing acetylated lysine residues on histones, thereby inhibiting the transcriptional activation of genes involved in cell proliferation and survival. The molecular targets include the bromodomains of BRD4, and the pathways involved are related to gene expression regulation .

Comparison with Similar Compounds

SB-409514 is compared with other bromodomain inhibitors such as:

These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with BRD4. SB-409514 is unique in its specific binding affinity and the structural framework it provides for the design of next-generation BET-selective inhibitors .

Properties

Molecular Formula

C16H10Cl2N2O3

Molecular Weight

349.2 g/mol

IUPAC Name

3-(3-chloro-4-hydroxyanilino)-4-(3-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H10Cl2N2O3/c17-9-3-1-2-8(6-9)13-14(16(23)20-15(13)22)19-10-4-5-12(21)11(18)7-10/h1-7,21H,(H2,19,20,22,23)

InChI Key

YYGKSMKAYKZSBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl

Origin of Product

United States

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